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Introduction
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a serine/threonine kinase

that is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a key

regulator of cellular processes integral to development, homeostasis, and disease. Activated by

upstream kinases such as LKB1, AKT, and NDR2, NUAK1 plays a pivotal role in signaling

pathways that control cell adhesion, migration, cytoskeletal dynamics, mitochondrial function,

and autophagy.[1][2][3] Dysregulation of NUAK1 activity is implicated in various pathologies,

including cancer progression and metastasis, making it an attractive target for therapeutic

intervention.[1][4][5]

Live-cell imaging provides a powerful approach to dissect the spatiotemporal dynamics of

NUAK1-regulated events in real-time. By visualizing cellular structures and processes in living

cells, researchers can gain mechanistic insights into NUAK1 function and assess the efficacy of

potential inhibitors. These application notes provide detailed protocols for live-cell imaging of

key NUAK1-regulated processes, including cytoskeletal dynamics, cell migration, mitochondrial

morphology, and autophagy.

Key NUAK1-Regulated Processes Amenable to Live-
Cell Imaging
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Cytoskeletal Dynamics and Cell Migration: NUAK1 influences the actin cytoskeleton, a

critical component for cell shape, motility, and invasion.[1][6] It regulates the myosin

phosphatase complex via phosphorylation of MYPT1, thereby controlling actomyosin

contractility and cell adhesion.[1][3][7] Live-cell imaging can be employed to monitor changes

in actin organization and cell migration in response to NUAK1 inhibition.

Mitochondrial Morphology and Function: NUAK1 is involved in maintaining mitochondrial

homeostasis and function.[8][9][10][11] It has been shown to regulate mitochondrial

morphology, with NUAK1 inhibition leading to alterations in mitochondrial networks.[8][12]

Live-cell imaging with mitochondrial-specific fluorescent probes allows for the visualization

and quantification of these morphological changes.

Autophagy: Autophagy is a cellular degradation process essential for removing damaged

organelles and protein aggregates. NUAK1 has been implicated in the regulation of

autophagy.[13] Live-cell imaging using fluorescently tagged autophagy markers, such as

LC3, enables the tracking of autophagosome formation and flux.

Experimental Protocols
Here, we provide detailed protocols for the live-cell imaging of NUAK1-regulated processes.

These protocols include methods for cell culture, transfection with fluorescent biosensors,

treatment with NUAK1 inhibitors, and live-cell microscopy.

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton
Dynamics
This protocol describes how to visualize and quantify changes in the actin cytoskeleton in real-

time in response to NUAK1 inhibition using a fluorescently tagged actin-binding peptide,

LifeAct.

Materials:

Mammalian cell line of interest (e.g., U2OS, HeLa)

Complete cell culture medium

LifeAct-GFP or LifeAct-RFP expression plasmid

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 17 Tech Support

https://www.axionbiosystems.com/sites/default/files/resources/Scratch%20assay%20protocol_v4%20%282%29.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6322684/
https://www.axionbiosystems.com/sites/default/files/resources/Scratch%20assay%20protocol_v4%20%282%29.pdf
https://imagejdocu.list.lu/plugin/morphology/mitochondrial_morphology_macro_plug-in/start
https://www.axionbiosystems.com/resources/culture-protocol/scratch-assay-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC4395480/
https://www.jove.com/t/1325/live-cell-imaging-f-actin-dynamics-via-fluorescent-speckle-microscopy
https://iro.uiowa.edu/esploro/outputs/bookChapter/Measuring-Mitochondrial-Shape-with-ImageJ/9984068240402771
https://experiments.springernature.com/articles/10.1007/978-1-4939-6890-9_2
https://pmc.ncbi.nlm.nih.gov/articles/PMC4395480/
https://pubmed.ncbi.nlm.nih.gov/40690433/
https://m.youtube.com/watch?v=4rSlMzSEKe8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfection reagent (e.g., Lipofectamine)

NUAK1 inhibitor (HTH-01-015 or WZ4003)

Glass-bottom imaging dishes

Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)

Procedure:

Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-

70% confluency on the day of transfection.

Transfection: Transfect cells with the LifeAct-GFP/RFP plasmid according to the

manufacturer's instructions for your chosen transfection reagent.[14][15] Allow 18-24 hours

for protein expression.

NUAK1 Inhibition: Prepare stock solutions of NUAK1 inhibitors in DMSO. On the day of

imaging, dilute the inhibitor in pre-warmed complete culture medium to the desired final

concentration (e.g., 1-10 µM for HTH-01-015 or WZ4003).[16][17][18] Replace the medium in

the imaging dish with the inhibitor-containing medium. A DMSO-only control should be

included.

Live-Cell Imaging:

Place the imaging dish on the microscope stage within the environmental chamber.

Allow cells to equilibrate for at least 30 minutes before imaging.

Acquire images using a 40x or 60x objective.

Capture time-lapse sequences to observe dynamic changes in actin structures such as

stress fibers, lamellipodia, and filopodia. An imaging interval of 1-5 minutes for a duration

of 1-4 hours is a good starting point.

Image Analysis:
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Analyze the acquired images to quantify changes in actin organization. This can include

measuring the number and thickness of stress fibers, and the dynamics of lamellipodia

and filopodia.[5][9][19]

Software such as ImageJ or Fiji can be used for quantitative analysis.[8]

Experimental Workflow for Actin Dynamics Imaging
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Caption: Workflow for live-cell imaging of actin dynamics.

Protocol 2: Cell Migration Scratch Assay
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This protocol details a wound-healing assay to assess the effect of NUAK1 inhibition on

collective cell migration.

Materials:

Mammalian cell line of interest

Complete cell culture medium

96-well imaging plates

p200 pipette tips or a scratch-making tool

NUAK1 inhibitor (HTH-01-015 or WZ4003)

Live-cell imaging microscope with environmental control and automated stage

Procedure:

Cell Seeding: Seed cells in a 96-well imaging plate at a density that will form a confluent

monolayer within 24 hours.[1][7][20][21]

Creating the Scratch: Once a confluent monolayer has formed, use a sterile p200 pipette tip

to create a uniform scratch down the center of each well.[7][20][21][22]

Washing: Gently wash the wells with pre-warmed PBS to remove dislodged cells.

NUAK1 Inhibition: Replace the PBS with complete culture medium containing the desired

concentration of NUAK1 inhibitor or DMSO as a control.[1][7] To ensure that wound closure

is due to migration and not proliferation, serum-free medium or medium containing a

proliferation inhibitor like Mitomycin C can be used.[1][22]

Live-Cell Imaging:

Place the plate on the automated microscope stage.

Acquire images of the scratch in each well at regular intervals (e.g., every 30-60 minutes)

for 24-48 hours.[1][20]
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Image Analysis:

Use ImageJ or other image analysis software to measure the area of the scratch at each

time point.[23][24][25][26]

Calculate the rate of wound closure by determining the change in scratch area over time.

Experimental Workflow for Scratch Assay
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Caption: Workflow for the cell migration scratch assay.
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Protocol 3: Live-Cell Imaging of Mitochondrial
Morphology
This protocol describes the use of MitoTracker dyes to visualize and quantify changes in

mitochondrial morphology following NUAK1 inhibition.

Materials:

Mammalian cell line of interest

Complete cell culture medium

MitoTracker dye (e.g., MitoTracker Red CMXRos)

NUAK1 inhibitor (HTH-01-015 or WZ4003)

Glass-bottom imaging dishes

Live-cell imaging microscope with environmental control

Procedure:

Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere

overnight.

NUAK1 Inhibition: Treat the cells with the desired concentration of NUAK1 inhibitor or DMSO

for a predetermined time (e.g., 4-24 hours).

Mitochondrial Staining:

Prepare a working solution of MitoTracker dye in pre-warmed serum-free medium (e.g., 50

nM MitoTracker Red CMXRos).[27]

Remove the inhibitor-containing medium and incubate the cells with the MitoTracker

working solution for 15-30 minutes at 37°C, protected from light.[27][28][29]

Wash the cells twice with pre-warmed complete medium.
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Add fresh pre-warmed complete medium containing the NUAK1 inhibitor or DMSO to the

dish.

Live-Cell Imaging:

Place the dish on the microscope stage.

Acquire images using a 60x or 100x oil immersion objective to resolve individual

mitochondria.

Capture z-stacks to obtain a three-dimensional view of the mitochondrial network.

Image Analysis:

Use ImageJ with plugins like MiNA (Mitochondrial Network Analysis) to quantify

mitochondrial morphology.[2][3][10][11][30]

Parameters to quantify include mitochondrial footprint (area), number of individual

mitochondria, and the degree of branching and network complexity.[2][30]
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Caption: Workflow for imaging mitochondrial morphology.

Protocol 4: Live-Cell Imaging of Autophagy
This protocol outlines the use of a GFP-LC3 reporter to monitor autophagosome formation in

response to NUAK1 inhibition.

Materials:
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Mammalian cell line of interest

Complete cell culture medium

GFP-LC3 expression plasmid or lentiviral particles

Transfection or transduction reagents

NUAK1 inhibitor (HTH-01-015 or WZ4003)

Autophagy inducer (e.g., rapamycin or starvation medium - EBSS) as a positive control

Glass-bottom imaging dishes

Live-cell imaging microscope with environmental control

Procedure:

Cell Line Generation: Create a stable cell line expressing GFP-LC3, or transiently

transfect/transduce cells with the GFP-LC3 construct.[31]

Cell Seeding: Seed the GFP-LC3 expressing cells onto glass-bottom imaging dishes.

Treatment:

Treat cells with the NUAK1 inhibitor or DMSO.

Include a positive control for autophagy induction (e.g., 0.25 µM rapamycin or Earle's

Balanced Salt Solution - EBSS).[32]

Incubate for a suitable duration to observe changes in autophagy (e.g., 4-16 hours).

Live-Cell Imaging:

Place the dish on the microscope stage.

Acquire images using a 40x or 60x objective.

Capture images from multiple fields of view for each condition.
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Image Analysis:

Use ImageJ or CellProfiler to quantify the number and size of GFP-LC3 puncta per cell.[4]

[13][33][34][35] An increase in the number of puncta is indicative of an increase in

autophagosome formation.

To measure autophagic flux, tandem fluorescent reporters like mCherry-GFP-LC3 can be

used.[32][36]

Experimental Workflow for Autophagy Imaging
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Caption: Workflow for live-cell imaging of autophagy.
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Data Presentation
Quantitative data from live-cell imaging experiments should be summarized in tables for clear

comparison between control and treated groups.

Table 1: Quantification of Cell Migration

Treatment
Group

Initial Scratch
Area (µm²)

Final Scratch
Area (µm²)

Percent
Wound
Closure

Migration Rate
(µm²/hour)

Control (DMSO)

HTH-01-015 (1

µM)

HTH-01-015 (5

µM)

WZ4003 (1 µM)

WZ4003 (5 µM)

Table 2: Quantification of Mitochondrial Morphology

Treatment Group
Average
Mitochondrial
Footprint (µm²)

Average Number of
Mitochondria per
Cell

Mitochondrial
Network Branching
Index

Control (DMSO)

HTH-01-015 (1 µM)

HTH-01-015 (5 µM)

WZ4003 (1 µM)

WZ4003 (5 µM)

Table 3: Quantification of Autophagy
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Treatment Group
Average Number of
GFP-LC3 Puncta
per Cell

Average Puncta
Size (µm²)

Percentage of Cells
with >10 Puncta

Control (DMSO)

HTH-01-015 (5 µM)

WZ4003 (5 µM)

Rapamycin (Positive

Control)
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NUAK1 Signaling Pathway

LKB1

NUAK1

AKT NDR2 PKC

MYPT1

Cell Migration
& Adhesion

Mitochondrial
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Caption: Simplified overview of the NUAK1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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